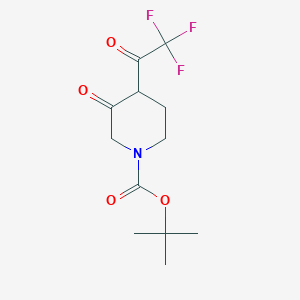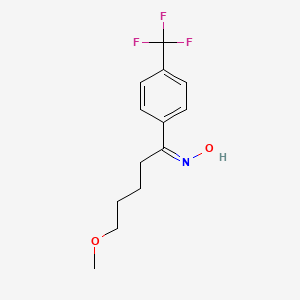
Phenyl trifluorovinyl ether
Vue d'ensemble
Description
Phenyl trifluorovinyl ether is an organic compound characterized by the presence of a phenyl group attached to a trifluorovinyl ether moiety. This compound is notable for its unique chemical properties, which make it valuable in various industrial and scientific applications. The trifluorovinyl group imparts high thermal and chemical stability, while the phenyl group enhances its reactivity and solubility in organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl trifluorovinyl ether can be synthesized through several methods. One common approach involves the reaction of phenol with trifluorovinyl ether in the presence of a base, such as sodium hydride, under anhydrous conditions. Another method includes the use of a sodium alkoxide reacting with tetrafluoroethylene .
Industrial Production Methods: In industrial settings, this compound is often produced via the co-hydrolysis-polycondensation of methyl alkoxysilane monomers and {4-[trifluorovinyl(oxygen)]phenyl}methyldiethoxysilane . This method ensures high yield and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl trifluorovinyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenyl trifluorovinyl ketone.
Reduction: Reduction reactions typically yield phenyl trifluorovinyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluorovinyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Phenyl trifluorovinyl ketone.
Reduction: Phenyl trifluorovinyl alcohol.
Substitution: Various substituted phenyl ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Phenyl trifluorovinyl ether has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of phenyl trifluorovinyl ether involves its ability to undergo polymerization and form stable polymers. The trifluorovinyl group can participate in radical polymerization, leading to the formation of high-molecular-weight polymers with unique properties . The phenyl group enhances the reactivity of the compound, allowing it to interact with various molecular targets and pathways, including hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
Phenyl vinyl ether: Lacks the trifluoromethyl group, resulting in lower thermal and chemical stability.
Trifluorovinyl methyl ether: Contains a methyl group instead of a phenyl group, leading to different solubility and reactivity profiles.
Phenyl trifluoromethyl ether: Has a trifluoromethyl group instead of a trifluorovinyl group, affecting its polymerization behavior and stability.
Uniqueness: Phenyl trifluorovinyl ether stands out due to its combination of high thermal and chemical stability, reactivity, and solubility in organic solvents. These properties make it particularly valuable in applications requiring durable and stable materials, such as high-performance coatings and advanced drug delivery systems .
Propriétés
IUPAC Name |
1,2,2-trifluoroethenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUFSELLSNXJCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579078 | |
| Record name | [(Trifluoroethenyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-53-2 | |
| Record name | [(Trifluoroethenyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reaction of Phenyl trifluorovinyl ether with thiols?
A1: this compound reacts with thiols via an anti-Markovnikov addition mechanism. [] This means that the thiyl radical adds to the less substituted carbon of the trifluorovinyl group, contrary to what is typically observed in electrophilic additions. This unique reactivity is attributed to the electron-withdrawing effect of the trifluoromethyl group, which polarizes the double bond and makes the terminal carbon more electrophilic.
Q2: How does oxygen impact the reaction of this compound with thiols, and how can this be mitigated?
A2: The research indicates that oxygen can interfere with the reaction between this compound and thiols, leading to degradation pathways. [] To circumvent this, the reactions should be carried out in an inert atmosphere, such as under nitrogen or argon gas. This minimizes the presence of oxygen and allows for a cleaner, more efficient reaction between the thiol and the trifluorovinyl ether.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






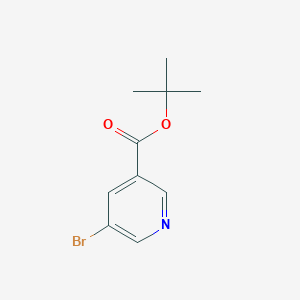
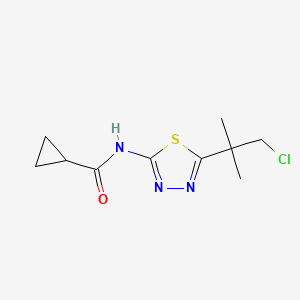
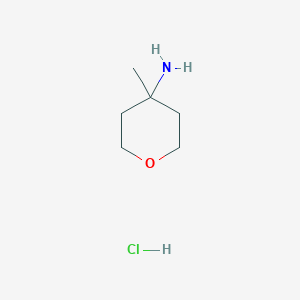
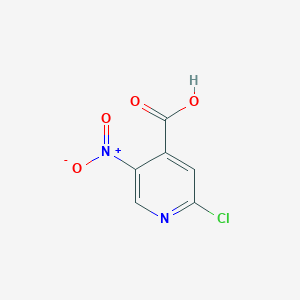
![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1356893.png)
![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)
